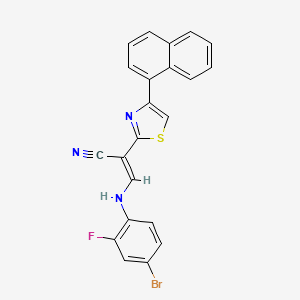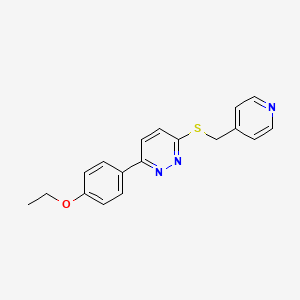
N-(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylbut-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylbut-2-ynamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and an alkyne group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylbut-2-ynamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, followed by the introduction of the ethyl and methyl groups, and finally the incorporation of the alkyne group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylbut-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylbut-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylbut-2-ynamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The alkyne group can participate in covalent bonding with target proteins, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylbut-2-ynamide can be compared with other benzothiazole derivatives, such as:
- N-(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-2-hydroxy-N-methylcyclopentane-1-carboxamide
- N-(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-3-hydroxy-N-methyl-3-phenylpropanamide
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the benzothiazole ring with the alkyne group in this compound distinguishes it from other derivatives and contributes to its specific properties and applications.
Eigenschaften
IUPAC Name |
N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-4-7-13(17)16(3)11-9-6-8-10-14(11)18-12(5-2)15-10/h11H,5-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAQHSFMCAOVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C(CCC2)N(C)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)


![N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide](/img/structure/B2495907.png)
![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)


![N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2495912.png)
![2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2495914.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495921.png)
![3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2495922.png)
